5,10-ジヒドロフェナジン

概要

説明

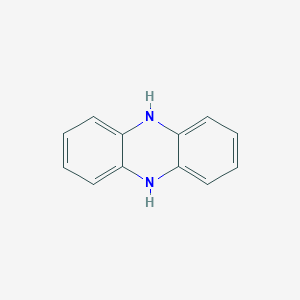

5,10-Dihydrophenazine is a member of the phenazine class of compounds, characterized by the hydrogenation of the 5 and 10 positions of phenazine. This compound has a molecular formula of C12H10N2 and is known for its versatile chemical properties and applications in various fields, including organic electronics and pharmaceuticals .

科学的研究の応用

5,10-Dihydrophenazine has a wide range of scientific research applications:

作用機序

Target of Action

5,10-Dihydrophenazine is a versatile compound with several targets. It acts as an electron donor in various biochemical processes . It is also used as a key component in thermally activated delayed fluorescence (TADF) emitters . Furthermore, it serves as a sustainable replacement for ruthenium- or iridium-based photoredox catalysts .

Mode of Action

5,10-Dihydrophenazine interacts with its targets primarily through electron transfer processes. In the context of TADF emitters, it donates electrons to various electron-acceptor units, resulting in a wide range of emission colors . As a photoredox catalyst, it acts as a strong excited-state reductant .

Biochemical Pathways

The biochemical pathways involving 5,10-Dihydrophenazine are complex and multifaceted. It plays a central role in the biosynthesis of endophenazines . The enzymes PhzE, PhzD, PhzF, PhzB, and PhzG convert chorismic acid via several intermediates to phenazine-1,6-dicarboxylic acid (PDC) and phenazine-1-carboxylic acid (PCA), which then act as “core” phenazines .

Result of Action

The action of 5,10-Dihydrophenazine results in a variety of molecular and cellular effects. For instance, in TADF emitters, its interaction with electron-acceptor units leads to a wide range of emission colors . As a photoredox catalyst, it enables more sustainable chemical reactions by replacing less environmentally friendly catalysts .

Action Environment

The action, efficacy, and stability of 5,10-Dihydrophenazine are influenced by various environmental factors. For example, the performance of TADF emitters containing 5,10-Dihydrophenazine can be affected by the surrounding medium . Similarly, the effectiveness of 5,10-Dihydrophenazine as a photoredox catalyst may depend on factors such as light intensity and the presence of other reactants .

準備方法

Synthetic Routes and Reaction Conditions

5,10-Dihydrophenazine can be synthesized through a one-pot synthesis method involving the reaction of catechol with a 1,2-diaminoaryl compound. The reaction is typically carried out under commercially viable conditions, with either catechol or the 1,2-diaminoaryl compound provided in at least 50% molar stoichiometric excess . The reaction is conducted at high temperatures, around 200-210°C, for 35-40 hours in a sealed tube .

Industrial Production Methods

In industrial settings, the synthesis of 5,10-dihydrophenazine often involves the use of high-pressure reactors to maintain the necessary reaction conditions. The process may also include steps for the derivatization of the product at one or both of the 5,10-positions to form monosubstituted or disubstituted dihydrophenazines .

化学反応の分析

Types of Reactions

5,10-Dihydrophenazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenazine derivatives.

Reduction: The compound can be reduced to form different dihydrophenazine derivatives.

Substitution: It can undergo substitution reactions to introduce various functional groups at the 5 and 10 positions.

Common Reagents and Conditions

Major Products Formed

類似化合物との比較

Similar Compounds

Phenoxazine: Similar in structure but differs in its redox properties and applications.

Phenothiazine: Known for its use in pharmaceuticals, particularly as antipsychotic agents.

Phenazine: The parent compound of 5,10-dihydrophenazine, with broader applications in dyes and pigments.

Uniqueness

5,10-Dihydrophenazine stands out due to its enhanced photoredox catalytic properties, making it a valuable alternative to precious metal catalysts in organic synthesis . Its ability to enhance the effectiveness of antibiotics and its application in advanced battery technologies further highlight its unique properties and potential .

生物活性

5,10-Dihydrophenazine (H2Phen) is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Overview of 5,10-Dihydrophenazine

5,10-Dihydrophenazine is a derivative of phenazine, a nitrogen-containing heterocyclic compound known for its redox properties and ability to interact with biological systems. The compound's structure allows it to participate in various biochemical processes, making it a candidate for drug development.

Synthesis and Structural Modifications

The synthesis of 5,10-Dihydrophenazine can be achieved through microbial transformation or chemical synthesis. Pseudomonas cepacia has been reported to convert phenazine into 5,10-Dihydrophenazine under low oxygen tensions . Additionally, structural modifications can enhance its biological activity. For instance, derivatives with specific substituents have shown increased potency against cancer cells .

Anticancer Properties

Recent studies have highlighted the potent anticancer activity of 5,10-Dihydrophenazine derivatives. Notably:

- Cytotoxicity Against Leukemia Cells : Compounds derived from 5,10-Dihydrophenazine exhibit significant cytotoxic effects against acute myeloid leukemia (AML) cells. The most potent analogs demonstrate effective cell death at sub-micromolar concentrations . The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

- Selectivity : The selectivity of these compounds towards cancer cells over normal cells is a crucial feature. For example, EC50 values indicate that some derivatives are up to 40 times more effective against leukemia cells compared to non-cancerous cells .

Antimicrobial Activity

5,10-Dihydrophenazine also exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action may involve DNA intercalation and inhibition of topoisomerases .

Table 1: Summary of Biological Activities

| Activity Type | Target Cells/Organisms | EC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | AML Cells (MOLM-13) | < 0.1 | ROS generation, apoptosis |

| Antimicrobial | Various Bacterial Strains | Variable | DNA intercalation, topoisomerase inhibition |

| Hypoxic Selectivity | Cancer Cells in Hypoxic Conditions | < 0.05 | Bioreductive activation |

Case Study: Iodinin and Myxin Analogues

Research on analogs such as iodinin and myxin has demonstrated their ability to induce cell death selectively in hypoxic environments typical of tumors. This hypoxia-selective mechanism enhances their therapeutic potential in cancer treatment .

特性

IUPAC Name |

5,10-dihydrophenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVURTNNWJAPOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80323047 | |

| Record name | 5,10-dihydrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-32-1 | |

| Record name | 613-32-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,10-dihydrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5,10-dihydrophenazine?

A1: The molecular formula of 5,10-dihydrophenazine is C12H10N2, and its molecular weight is 182.22 g/mol.

Q2: How can I identify 5,10-dihydrophenazine using spectroscopic techniques?

A2: [] 5,10-Dihydrophenazine exhibits a characteristic UV absorption maximum (λmax) at 350 nm. Infrared (IR) spectroscopy can also be used to identify characteristic vibrational frequencies of the molecule. [] Additionally, diffuse reflectance spectroscopy can provide insights into its electronic transitions, particularly in the visible region. []

Q3: How do substituents affect the optical properties of 5,10-dihydrophenazine?

A3: Introducing sterically hindering methyl groups at specific positions of the 5,10-dihydrophenazine skeleton can significantly impact its optical properties. [] Increasing the number of methyl substituents leads to a blue shift in the absorption spectra and a red shift in the emission spectra. This phenomenon is attributed to conformational changes and altered aromaticity in the excited state. []

Q4: Can 5,10-dihydrophenazine-containing materials be used in optical applications?

A4: [] Polyaramide and poly(amide-imide) films incorporating 5,10-dihydrophenazine units are photosensitive and can be degraded by UV irradiation and laser ablation. [] This property makes them potentially useful for applications such as photolithography or controlled degradation.

Q5: Are there sustainable approaches to synthesizing 5,10-dihydrophenazine-based materials?

A5: [] Researchers have successfully synthesized oligomers like poly(5-methyl-10-(2-methacryloxypropyl)-5,10-dihydrophenazine) (PMPPZ) and poly(5-methyl-10-(2-methacryloxyethyl)-5,10-dihydrophenazine) (PMEPZ) using industrial waste phenazine as a starting material. [] This approach not only provides access to high-performance materials but also offers a sustainable solution for waste utilization.

Q6: Can 5,10-dihydrophenazine derivatives be used as organocatalysts?

A6: [] Yes, N,N′-diaryldihydrophenazines have emerged as effective organocatalysts in photoredox-catalyzed reactions, such as the alkylation of aryl alkyl ketones. [] They offer a sustainable and cost-effective alternative to precious metal-based catalysts while demonstrating comparable or even superior performance. []

Q7: What are the key photophysical properties of 5,10-dihydrophenazine derivatives that make them suitable for photoredox catalysis?

A7: [, ] N,N′-diaryldihydrophenazines possess several beneficial photophysical characteristics for photoredox catalysis: * Long-lived triplet excited states: Facilitating efficient energy transfer to substrates. [, ]* Strong reducing ability: Enabling single-electron transfer to activate substrates. [, ]* High stability of radical cations: Ensuring catalytic activity over multiple cycles. [, ]* Chemical inertness: Preventing unwanted side reactions with substrates. [, ]

Q8: How does the solvent influence the catalytic activity of 5,10-dihydrophenazine-based organocatalysts?

A8: [] The choice of solvent can significantly impact the performance of 5,10-dihydrophenazine organocatalysts. For instance, using tetrahydrofuran (THF) instead of dimethylacetamide (DMAc) for the organocatalyzed atom transfer radical polymerization (O-ATRP) of acrylates resulted in improved control over polymerization, leading to polymers with lower dispersity. [] This is attributed to the influence of the solvent on the photophysical properties and redox potentials of the catalyst and its intermediates. []

Q9: How is computational chemistry used to understand the properties and reactivity of 5,10-dihydrophenazine derivatives?

A9: [, ] Computational methods such as density functional theory (DFT) calculations have been employed to investigate the electronic structures, geometries, and energy levels of 5,10-dihydrophenazine derivatives. [, ] These calculations provide valuable insights into their optical properties, redox potentials, and potential for intermolecular interactions, aiding in the design and optimization of new materials and catalysts.

Q10: Have any quantitative structure-activity relationship (QSAR) models been developed for 5,10-dihydrophenazine derivatives?

A10: While specific QSAR models for 5,10-dihydrophenazine derivatives are not extensively reported in the provided literature, computational studies have explored the relationship between molecular structure and properties like the exchange interaction in biradical systems. [] Such studies lay the groundwork for developing predictive QSAR models in the future.

Q11: What are the limitations of 5,10-dihydrophenazine-based materials regarding stability?

A11: [] While 5,10-dihydrophenazine units enhance solubility and glass transition temperatures in polymers, they can compromise thermal and chemical stability due to their susceptibility to oxidation, leading to the formation of phenazines. [] This highlights the need for strategies to improve their stability for broader applications.

Q12: Have any strategies been explored to enhance the stability of 5,10-dihydrophenazine-containing materials?

A12: While the provided literature doesn't explicitly detail stability-enhancing strategies for 5,10-dihydrophenazine-based materials, researchers have explored incorporating these units into composite materials. [] For instance, combining PMEPZ with multi-walled carbon nanotubes (MWCNTs) resulted in enhanced electrochemical stability and superior specific discharge capacity as cathode materials for lithium-ion batteries. [] This suggests that composite formation could be a promising avenue for improving stability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。